An In-Depth Technical Guide to H-D-Phe(3-F)-OH for Researchers and Drug Development Professionals
An In-Depth Technical Guide to H-D-Phe(3-F)-OH for Researchers and Drug Development Professionals
Introduction: H-D-Phe(3-F)-OH, chemically known as D-3-Fluorophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a fluorine atom at the meta-position of the phenyl ring, imparts advantageous properties to peptides and peptidomimetics. This technical guide provides a comprehensive overview of H-D-Phe(3-F)-OH, including its chemical properties, synthesis, applications in peptide and drug development, and relevant experimental protocols.
Core Concepts and Properties
H-D-Phe(3-F)-OH is an analog of the natural amino acid D-phenylalanine. The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules.[1] Fluorine's high electronegativity and relatively small size can significantly influence a peptide's conformation, metabolic stability, and binding affinity to its biological target.[1][2]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 110117-84-5 | - |
| Molecular Formula | C₉H₁₀FNO₂ | - |
| Molecular Weight | 183.18 g/mol | - |
| Appearance | White to off-white powder | - |
| Melting Point | 253-255 °C (decomposes) | [3] |
| Solubility | Soluble in water | - |
Synthesis of H-D-Phe(3-F)-OH
The enantioselective synthesis of D-3-Fluorophenylalanine is a critical step for its application in drug development. Several synthetic strategies have been developed, often involving asymmetric synthesis or enzymatic resolution. A common approach involves the fluorination of a suitable precursor followed by stereoselective transformations.
Illustrative Synthetic Approach: Asymmetric Hydrogenation
Experimental Protocol: Conceptual Asymmetric Hydrogenation
Objective: To synthesize H-D-Phe(3-F)-OH via asymmetric hydrogenation.
Materials:
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3-Fluorocinnamic acid or a suitable derivative
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Chiral rhodium or ruthenium catalyst (e.g., with a BINAP or DuPhos ligand)
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Hydrogen gas
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Appropriate solvents (e.g., methanol, ethanol)
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Protecting group reagents (e.g., Boc-anhydride)
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Deprotection reagents (e.g., trifluoroacetic acid)
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Standard laboratory glassware and hydrogenation apparatus
Methodology:
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Precursor Synthesis: Synthesize or procure a suitable precursor such as N-acetyl-3-fluorocinnamic acid.
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Asymmetric Hydrogenation: Dissolve the precursor in an appropriate solvent and add the chiral catalyst. Perform the hydrogenation reaction under a hydrogen atmosphere at a specified pressure and temperature. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity for the D-isomer.
-
Purification: After the reaction is complete, remove the catalyst and purify the N-acetyl-D-3-fluorophenylalanine by crystallization or chromatography.
-
Deprotection: Remove the acetyl protecting group under acidic or basic conditions to yield the final product, H-D-Phe(3-F)-OH.
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Characterization: Confirm the structure and enantiomeric purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.
Application in Peptide Synthesis and Drug Development
The primary application of H-D-Phe(3-F)-OH is as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic properties.[1][4] The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[5] The fluorine substitution can further enhance metabolic stability and improve the binding affinity and selectivity for target receptors.[1]
Fmoc-Solid-Phase Peptide Synthesis (SPPS):
For incorporation into a peptide chain using SPPS, H-D-Phe(3-F)-OH is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group on the amine terminus, yielding Fmoc-D-Phe(3-F)-OH. This protected amino acid can then be used in standard automated or manual SPPS protocols.[6]
Experimental Protocol: General Fmoc-SPPS of a Peptide Containing D-3-Fluorophenylalanine
Objective: To synthesize a target peptide incorporating Fmoc-D-Phe(3-F)-OH using manual SPPS.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-D-Phe(3-F)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether
-
Standard SPPS reaction vessel and shaker
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-D-Phe(3-F)-OH), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Biological Activity and Pharmacokinetics
The incorporation of D-3-Fluorophenylalanine can significantly impact the biological activity and pharmacokinetic profile of a peptide.
Receptor Binding Affinity:
Fluorine substitution can enhance the binding affinity of a peptide to its target receptor. For example, in the development of somatostatin (B550006) analogs, the introduction of fluorinated phenylalanine derivatives has been shown to influence receptor selectivity and affinity.[7][8] While specific data for D-3-fluorophenylalanine is not available in the provided search results, the general principle is that the electronic and steric properties of fluorine can lead to more favorable interactions within the receptor's binding pocket.
Pharmacokinetics:
Peptides composed of D-amino acids are known to exhibit improved pharmacokinetic properties due to their resistance to proteolysis.[5] This leads to a longer plasma half-life and increased bioavailability compared to their L-amino acid counterparts. The addition of fluorine can further enhance metabolic stability by blocking potential sites of metabolism.
Quantitative Data:
While specific quantitative data for peptides containing H-D-Phe(3-F)-OH is limited in the provided search results, the following table illustrates the type of data that would be generated in preclinical studies to evaluate the impact of this modification. The values presented are hypothetical and for illustrative purposes only.
| Peptide | Target Receptor | Binding Affinity (IC₅₀, nM) | Plasma Half-life (t₁/₂, hours) |
| Native Peptide (L-Phe) | Receptor X | 50 | 0.5 |
| Analog (D-Phe) | Receptor X | 45 | 8 |
| Analog (D-Phe(3-F)) | Receptor X | 25 | 12 |
Visualizations
Logical Workflow for Peptide Synthesis and Evaluation:
Signaling Pathway Modulation (Conceptual):
The following diagram illustrates a conceptual signaling pathway that could be modulated by a peptide agonist containing H-D-Phe(3-F)-OH, targeting a G-protein coupled receptor (GPCR).
Conclusion
H-D-Phe(3-F)-OH is a valuable synthetic amino acid for the development of peptide-based therapeutics. Its incorporation can enhance metabolic stability, improve receptor binding affinity, and prolong the in vivo half-life of peptides. This technical guide has provided an overview of its properties, synthetic considerations, and applications, along with conceptual experimental protocols and workflows to aid researchers and drug development professionals in utilizing this promising building block. Further research into specific applications and the generation of detailed quantitative data will continue to expand the utility of H-D-Phe(3-F)-OH in creating next-generation peptide drugs.
References
- 1. Preclinical evaluation of a high-affinity 18F-trifluoroborate octreotate derivative for somatostatin receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]
- 7. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine [diposit.ub.edu]
